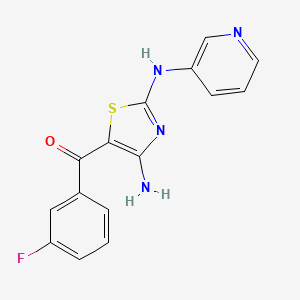

LDN-193665

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H11FN4OS |

|---|---|

Molecular Weight |

314.3 g/mol |

IUPAC Name |

[4-amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone |

InChI |

InChI=1S/C15H11FN4OS/c16-10-4-1-3-9(7-10)12(21)13-14(17)20-15(22-13)19-11-5-2-6-18-8-11/h1-8H,17H2,(H,19,20) |

InChI Key |

JBTRAENEEJNXFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=C(N=C(S2)NC3=CN=CC=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LDN-193189

Audience: Researchers, scientists, and drug development professionals.

Abstract: LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. A derivative of the less specific inhibitor Dorsomorphin, LDN-193189 exhibits significantly higher potency and selectivity, making it an invaluable tool for both basic research and preclinical drug development.[1][2] Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of BMP type I receptors, primarily Activin receptor-like kinase 2 (ALK2) and ALK3. This inhibition abrogates the phosphorylation of downstream SMAD and non-SMAD effector proteins, thereby modulating critical cellular processes such as osteogenesis, iron homeostasis, and cell differentiation. This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Inhibition of BMP Type I Receptors

The canonical BMP signaling cascade is initiated when a BMP ligand (e.g., BMP2, BMP4, BMP6) binds to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[2][3] This binding event leads to the transphosphorylation and activation of the type I receptor by the constitutively active type II receptor.[2] LDN-193189 exerts its inhibitory effect by targeting the kinase domain of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1][4][5]

By blocking the kinase activity of these receptors, LDN-193189 prevents the subsequent phosphorylation and activation of the canonical downstream effectors, the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8.[6][7] This blockade halts the formation of the heteromeric complex with the common mediator SMAD4, its translocation into the nucleus, and the subsequent regulation of target gene transcription.[8]

Furthermore, comprehensive studies have demonstrated that LDN-193189 also effectively inhibits the non-canonical (non-Smad) BMP signaling pathways, including the p38 MAP kinase (MAPK), ERK1/2, and Akt pathways, which are also activated by BMP receptors.[3][9][10]

Quantitative Data: Potency and Selectivity

LDN-193189 is characterized by its high potency against specific BMP type I receptors and its selectivity over other related kinases, such as the TGF-β type I receptors (ALK4, ALK5, ALK7). This selectivity is crucial for dissecting BMP-specific signaling events and for reducing potential off-target effects in therapeutic applications.

Table 1: Inhibitory Potency (IC₅₀) of LDN-193189 against Target Kinases

| Target Kinase | Assay Type | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| ALK1 (BMPR1A) | Kinase Assay | 0.8 | [1][4][6] |

| ALK2 (ACVR1) | Kinase Assay | 0.8 | [1][4][6] |

| ALK2 (ACVR1) | Cellular Assay | 5 | [5][6][7][11] |

| ALK3 (BMPR1A) | Kinase Assay | 5.3 | [1][4][6] |

| ALK3 (BMPR1A) | Cellular Assay | 30 | [5][6][7][11] |

| ALK6 (BMPR1B) | Kinase Assay | 16.7 | [1][5][6] |

| ALK4 (ACVR1B) | Cellular Assay | ≥ 500 | [7][11][12] |

| ALK5 (TGFBR1) | Cellular Assay | ≥ 500 | [7][11][12] |

| ALK7 (ACVR1C) | Cellular Assay | ≥ 500 |[7][11][12] |

Note: Cellular assays were typically performed in C2C12 cells by measuring the inhibition of BMP-induced transcriptional activity.[6][11]

LDN-193189 exhibits over 200-fold selectivity for BMP signaling compared to TGF-β signaling.[6][13] While it is highly selective against many kinases, profiling studies have shown it also binds to and inhibits the type II receptors ActRIIA and ActRIIB, which can be involved in myostatin (GDF8) signaling.[2]

Key Applications and Downstream Consequences

The potent and selective inhibition of ALK2/3 by LDN-193189 has made it a cornerstone tool for investigating diseases of dysregulated BMP signaling.

Fibrodysplasia Ossificans Progressiva (FOP)

FOP is a rare genetic disorder caused by a recurring activating mutation (e.g., R206H) in the ACVR1 gene, which encodes ALK2.[14][15] This mutation leads to constitutive activation of ALK2 and aberrant BMP signaling, causing progressive heterotopic ossification (HO) in soft tissues.[16][17] Preclinical studies in mouse models of FOP have shown that LDN-193189 can effectively inhibit ALK2 kinase activity, reduce the formation of ectopic bone, and prevent functional impairment.[14][17]

Iron Homeostasis and Hepcidin Regulation

The BMP-SMAD pathway is the primary regulator of hepcidin, the master hormone of iron metabolism. Specifically, BMP6 signaling through a receptor complex including ALK3 is critical for hepcidin expression in the liver.[18] LDN-193189 has been shown to suppress hepcidin expression by blocking this BMP pathway.[19][20] This makes it a valuable research tool for studying anemia of inflammation, where inflammatory cytokines like IL-6 drive excess hepcidin production, leading to iron sequestration and anemia.[18][21][22]

Experimental Protocols

Elucidating the mechanism of action of LDN-193189 relies on robust biochemical and cellular assays. The most common method is to measure the inhibition of BMP-induced SMAD1/5/8 phosphorylation.

Protocol: Western Blot for Phospho-SMAD1/5/8 Inhibition

This protocol details a standard method to quantify the inhibitory effect of LDN-193189 on BMP4-induced SMAD1/5/8 phosphorylation in C2C12 myoblast cells.[3][10]

-

Objective: To determine the dose-dependent inhibition of BMP4-induced SMAD1/5/8 phosphorylation by LDN-193189.

-

Materials & Reagents:

-

C2C12 cells (ATCC)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Serum-free DMEM

-

Recombinant Human BMP4

-

LDN-193189 (dissolved in DMSO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: Rabbit anti-phospho-SMAD1/5/8 (Ser463/465), Rabbit anti-total SMAD1, Mouse anti-GAPDH or β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

ECL Western Blotting Substrate

-

-

Procedure:

-

Cell Culture: Plate C2C12 cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace culture medium with serum-free DMEM and incubate for 4-6 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Treat cells with varying concentrations of LDN-193189 (e.g., 0, 1, 5, 10, 50, 100 nM) or vehicle (DMSO) for 30-60 minutes.

-

BMP Stimulation: Add BMP4 to a final concentration of 10 ng/mL (or 5 nM) to all wells (except the unstimulated control) and incubate for 30-60 minutes at 37°C.[3]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 30 minutes.

-

Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop with ECL substrate and image the blot.

-

-

Stripping and Re-probing: Strip the membrane and re-probe for total SMAD1 and a loading control (GAPDH or β-actin) to ensure equal protein loading.[23]

-

Densitometry Analysis: Quantify band intensities. Normalize phospho-SMAD levels to total SMAD and/or the loading control.

-

Alternative Assays

-

Luciferase Reporter Assay: This assay measures the transcriptional activity of SMADs. Cells are transfected with a plasmid containing a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene. Inhibition of the pathway by LDN-193189 results in a decreased luciferase signal.[24]

-

In-Cell Western / PhosphoTracer™ ELISA: These are higher-throughput, plate-based immunoassays that quantify protein phosphorylation directly in fixed cells, avoiding the need for lysis and electrophoresis.[25][26]

Conclusion

LDN-193189 is a highly potent and selective inhibitor of the BMP signaling pathway, acting primarily on the type I receptors ALK1, ALK2, ALK3, and ALK6. Its mechanism involves the direct inhibition of receptor kinase activity, which in turn blocks both the canonical SMAD1/5/8 and non-canonical p38, Akt, and ERK signaling cascades. This well-characterized mechanism, supported by extensive quantitative and cellular data, establishes LDN-193189 as an essential chemical probe for studying BMP-related physiology and a promising lead compound for developing therapeutics for diseases like FOP and disorders of iron metabolism.

References

- 1. stemcell.com [stemcell.com]

- 2. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]

- 5. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cellagentech.com [cellagentech.com]

- 8. benchchem.com [benchchem.com]

- 9. cellgs.com [cellgs.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. LDN 193189 dihydrochloride | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]

- 14. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijbs.org [ijbs.org]

- 16. mdpi.com [mdpi.com]

- 17. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]

- 18. Iron regulation by hepcidin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Modulation of hepcidin to treat iron deregulation: potential clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The immunophilin FKBP12 inhibits hepcidin expression by binding the BMP type I receptor ALK2 in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Project overview: Establishing Cellular Assays to Screen for ALK2 Inhibitors – openlabnotebooks.org [openlabnotebooks.org]

- 25. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mesoscale.com [mesoscale.com]

LDN-193189: A Technical Guide to a Potent BMP Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-193189 is a small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, demonstrating high potency and selectivity for BMP type I receptors. A derivative of dorsomorphin, LDN-193189 offers significantly improved specificity, making it a valuable tool for investigating the physiological and pathological roles of BMP signaling. This document provides a comprehensive technical overview of LDN-193189, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visual representation of its interaction with the BMP signaling cascade. This guide is intended to serve as a resource for researchers and professionals in the fields of cell biology, developmental biology, and drug discovery.

Core Mechanism of Action

LDN-193189 functions as a potent and selective antagonist of BMP type I receptors, which are serine/threonine kinases. Specifically, it targets the ATP-binding pocket of the intracellular kinase domain of Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[1][2] By occupying this site, LDN-193189 prevents the phosphorylation and subsequent activation of these receptors by BMP type II receptors upon ligand binding.

This inhibition of ALK1, ALK2, ALK3, and ALK6 effectively blocks the downstream signaling cascade. This includes the canonical Smad pathway, preventing the phosphorylation of Smad1, Smad5, and Smad8, and the non-canonical (non-Smad) pathways, including the p38 MAPK, ERK1/2, and Akt signaling cascades.[3][4] The blockade of these pathways ultimately leads to the inhibition of BMP-induced gene transcription and cellular responses.

Quantitative Data Summary

The inhibitory activity of LDN-193189 has been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities.

Table 1: Inhibitory Activity (IC50) of LDN-193189 against BMP and TGF-β Family Receptors

| Target Receptor | IC50 (nM) - Kinase Assay | IC50 (nM) - Cellular Assay (C2C12) |

| ALK1 | 0.8[5] | - |

| ALK2 | 0.8[5] | 5[5][6] |

| ALK3 | 5.3[5] | 30[5][6] |

| ALK6 | 16.7[5] | - |

| ALK4 (TGF-β) | Weak inhibition | >500[6] |

| ALK5 (TGF-β) | Weak inhibition | >500[6] |

| ALK7 (TGF-β) | Weak inhibition | >500[6] |

Table 2: Binding Affinity of LDN-193189

| Target | Dissociation Constant (Kd) (nM) |

| ActRIIA | 14[2] |

Signaling Pathway

The following diagram illustrates the BMP signaling pathway and the point of inhibition by LDN-193189.

Caption: BMP signaling pathway and LDN-193189 inhibition.

Experimental Protocols

In Vitro Inhibition of BMP-induced Smad and Non-Smad Signaling in C2C12 Cells

This protocol is adapted from Boergermann et al., 2010.[3]

Objective: To assess the inhibitory effect of LDN-193189 on BMP-induced phosphorylation of Smad1/5/8 and activation of p38, ERK1/2, and Akt in a murine myoblast cell line.

Materials:

-

C2C12 cells

-

DMEM supplemented with 10% FBS, 1% penicillin/streptomycin

-

LDN-193189 (stock solution in DMSO)

-

Recombinant human BMP2, BMP6, or GDF5

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Smad1/5/8, anti-phospho-p38, anti-phospho-ERK1/2, anti-phospho-Akt, and loading controls (e.g., anti-GAPDH, anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Culture: Culture C2C12 cells in DMEM with 10% FBS until they reach 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 4-6 hours in DMEM without FBS prior to treatment.

-

Inhibitor Pre-treatment: Pre-treat the serum-starved cells with the desired concentration of LDN-193189 (e.g., 0.5 µM) or vehicle (DMSO) for 30 minutes.[3]

-

BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2) for the desired time points (e.g., 0, 15, 30, 60 minutes).[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Western Blotting:

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Caption: Western blot workflow for assessing LDN-193189 activity.

In Vitro Assessment of LDN-193189 on Bone Marrow Stromal Cell (BMSC) Differentiation

This protocol is adapted from Futrega et al., 2022.[7]

Objective: To evaluate the effect of LDN-193189 on the chondrogenic, osteogenic, and adipogenic differentiation of human BMSCs.

Materials:

-

Human Bone Marrow Stromal Cells (BMSCs)

-

Chondrogenic Medium: High-glucose DMEM supplemented with ITS+Premix, dexamethasone, ascorbic acid-2-phosphate, L-proline, and TGF-β3.

-

Osteogenic Medium: Low-glucose DMEM supplemented with 10% FBS, dexamethasone, ascorbic acid, and β-glycerophosphate.

-

Adipogenic Medium: High-glucose DMEM supplemented with 10% FBS, IBMX, dexamethasone, insulin, and indomethacin.

-

LDN-193189 (stock solution in DMSO)

-

Recombinant human BMP-2 (for osteogenic induction control)

-

Stains: Alcian Blue (for chondrogenesis), Alizarin Red S (for osteogenesis), Oil Red O (for adipogenesis)

-

RNA extraction kit and reagents for qRT-PCR

Procedure:

Chondrogenesis (Micromass Culture):

-

Create high-density micromass cultures of BMSCs.

-

Culture in chondrogenic medium with or without various concentrations of LDN-193189 (e.g., 0.1-1000 nM) for 14-21 days.[7]

-

Assess chondrogenesis by Alcian Blue staining for glycosaminoglycans and qRT-PCR for chondrogenic markers (e.g., SOX9, ACAN, COL2A1).

Osteogenesis (Monolayer Culture):

-

Culture BMSCs in osteogenic medium.

-

To test the inhibitory effect, co-treat with BMP-2 and various concentrations of LDN-193189 for 21 days.

-

Assess osteogenesis by Alizarin Red S staining for calcium deposits and qRT-PCR for osteogenic markers (e.g., RUNX2, ALPL, BGLAP).

Adipogenesis (Monolayer Culture):

-

Culture BMSCs in adipogenic medium with or without various concentrations of LDN-193189 for 21 days.[7]

-

Assess adipogenesis by Oil Red O staining for lipid droplets and qRT-PCR for adipogenic markers (e.g., PPARG, CEBPA).

Caption: BMSC differentiation experimental workflow.

Conclusion

LDN-193189 is a cornerstone tool for the study of BMP signaling. Its high potency and selectivity for BMP type I receptors allow for precise interrogation of BMP-mediated cellular processes. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this powerful inhibitor. As research into the therapeutic potential of modulating BMP signaling continues, for conditions such as fibrodysplasia ossificans progressiva and other disorders of heterotopic ossification, LDN-193189 will undoubtedly remain a critical compound in the arsenal of researchers and drug developers.

References

- 1. stemcell.com [stemcell.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellgs.com [cellgs.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cellagentech.com [cellagentech.com]

- 7. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

LDN-193189: A Deep Dive into its Antagonism of the BMP Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bone Morphogenetic Proteins (BMPs) constitute a critical group of signaling molecules within the Transforming Growth-beta (TGF-β) superfamily. They play a pivotal role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. The dysregulation of the BMP signaling pathway is implicated in a range of pathologies, from skeletal disorders to cancer. Consequently, the development of small molecule inhibitors that can selectively modulate this pathway is of significant interest for both basic research and therapeutic applications. LDN-193189 has emerged as a potent and selective inhibitor of the BMP type I receptors, offering a valuable tool to dissect the intricacies of BMP signaling and a promising scaffold for drug development. This technical guide provides a comprehensive overview of LDN-193189, its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

The BMP Signaling Pathway: A Canonical Overview

The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the transphosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

In addition to the canonical SMAD-dependent pathway, BMP signaling can also activate non-SMAD pathways, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and Akt signaling cascades. These non-canonical pathways contribute to the diverse and context-dependent cellular responses to BMP stimulation.

LDN-193189: Mechanism of Action

LDN-193189 is a small molecule inhibitor that selectively targets the ATP-binding site of the intracellular kinase domain of BMP type I receptors. By competitively inhibiting ATP binding, LDN-193189 effectively blocks the phosphorylation and activation of the type I receptor, thereby preventing the initiation of the downstream signaling cascade. This inhibition encompasses both the canonical SMAD-dependent pathway, as evidenced by the reduction in SMAD1/5/8 phosphorylation, and the non-SMAD pathways, leading to decreased phosphorylation of p38, Akt, and ERK1/2.[1][2][3] Its high selectivity for BMP type I receptors over other kinases, including those in the TGF-β pathway, makes it a precise tool for studying BMP-specific signaling events.[4]

Quantitative Data

The inhibitory activity of LDN-193189 has been quantified in various assays, providing a clear picture of its potency and selectivity.

Table 1: In Vitro Kinase Assay - IC50 Values

| Target Receptor | IC50 (nM) | Reference |

| ALK1 | 0.8 | |

| ALK2 | 0.8 - 5 | [1] |

| ALK3 | 5.3 - 30 | [1] |

| ALK6 | 16.7 | |

| ALK4 | ≥ 500 | [4] |

| ALK5 | ≥ 500 | [4] |

| ALK7 | ≥ 500 | [4] |

| ActRIIA | 210 |

Table 2: Cell-Based Assays - IC50 Values

| Assay | Cell Line | IC50 (nM) | Reference |

| BMP4-mediated Smad1/5/8 activation | C2C12 | 5 | |

| ALK2 transcriptional activity | C2C12 | 5 | [4][5] |

| ALK3 transcriptional activity | C2C12 | 30 | [4][5] |

Experimental Protocols

Preparation of LDN-193189 Stock Solutions

For in vitro experiments, LDN-193189 can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution, as the compound has limited solubility. Stock solutions should be stored at -20°C for long-term stability. For cell culture experiments, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.

For in vivo studies, a common vehicle for intraperitoneal (IP) injection is a solution of 20% DMSO in saline.

In Vitro C2C12 Alkaline Phosphatase (ALP) Assay

This assay is a widely used method to assess BMP-induced osteogenic differentiation in the C2C12 myoblast cell line.

Materials:

-

C2C12 cells

-

DMEM with 10% Fetal Bovine Serum (FBS) and antibiotics

-

BMP ligand (e.g., BMP-2, BMP-4)

-

LDN-193189

-

Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 0.5% Triton X-100)

-

p-Nitrophenyl phosphate (pNPP) liquid substrate

-

Stop Solution (e.g., 3 M NaOH)

-

96-well plates

-

Plate reader (405 nm)

Procedure:

-

Seed C2C12 cells in a 96-well plate at a density of approximately 2,000 cells per well and allow them to adhere overnight.

-

The following day, replace the growth medium with low-serum medium (e.g., DMEM with 2% FBS).

-

Treat the cells with the desired concentrations of LDN-193189 or vehicle control for a pre-incubation period (e.g., 30 minutes).

-

Add the BMP ligand to the wells to stimulate differentiation.

-

Incubate the plates for a period of 3 to 6 days, replacing the medium with fresh medium containing treatments as required.

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells by adding lysis buffer to each well and incubating on ice.

-

Transfer the cell lysates to a new 96-well plate.

-

Add the pNPP substrate to each well and incubate at room temperature in the dark for 15-60 minutes, or until a yellow color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a plate reader. The absorbance is directly proportional to the ALP activity.

Western Blotting for Phosphorylated SMAD1/5/8

This protocol details the detection of phosphorylated SMAD1/5/8 in C2C12 cells to assess the inhibitory effect of LDN-193189 on the canonical BMP signaling pathway.

Materials:

-

C2C12 cells

-

BMP ligand (e.g., BMP-2)

-

LDN-193189

-

Ice-cold PBS

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate).

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-SMAD1/5/8 (Ser463/465) (e.g., Cell Signaling Technology, #9511, used at a 1:1000 dilution).

-

Primary antibody: Rabbit anti-SMAD1 (e.g., Cell Signaling Technology, #9743, used at a 1:1000 dilution) as a loading control.

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed C2C12 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for a few hours before treatment.

-

Pre-treat the cells with LDN-193189 or vehicle for 30-60 minutes.

-

Stimulate the cells with a BMP ligand for a short period (e.g., 30-60 minutes).

-

Place the plates on ice and wash the cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD1.

In Vivo Administration in a Mouse Model

This protocol provides a general guideline for the intraperitoneal administration of LDN-193189 in mice.

Materials:

-

LDN-193189

-

Vehicle (e.g., 20% DMSO in sterile saline)

-

Mice

-

Syringes and needles

Procedure:

-

Prepare the LDN-193189 formulation in the chosen vehicle at the desired concentration. Ensure the solution is well-mixed.

-

A typical dose for inhibiting heterotopic ossification in mouse models is 3 mg/kg administered intraperitoneally.[2]

-

Administer the formulation to the mice via intraperitoneal injection.

-

The frequency of administration will depend on the specific experimental design (e.g., daily).

-

Monitor the animals regularly for any adverse effects.

Visualizations

BMP Signaling Pathway and Inhibition by LDN-193189

Caption: Canonical and non-canonical BMP signaling pathways and the inhibitory action of LDN-193189.

Experimental Workflow for C2C12 Alkaline Phosphatase Assay

Caption: Step-by-step workflow for the C2C12 alkaline phosphatase assay.

Western Blotting Workflow for p-SMAD Analysis

Caption: Workflow for detecting phosphorylated SMAD1/5/8 via Western Blotting.

References

LDN-193189: A Technical Guide to a Potent and Selective BMP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-193189 is a small molecule inhibitor that has emerged as a critical tool in the study of Bone Morphogenetic Protein (BMP) signaling. A derivative of Dorsomorphin, LDN-193189 exhibits significantly greater potency and selectivity, making it an invaluable asset for dissecting the intricate roles of the BMP pathway in various biological processes. This technical guide provides a comprehensive overview of LDN-193189, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its effects on downstream signaling cascades.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily. They play pivotal roles in a wide array of physiological and pathological processes, including embryonic development, tissue homeostasis, and disease progression.[1][2][3][4] The BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors.[2][5] This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream effector proteins, primarily the receptor-regulated SMADs (R-SMADs), SMAD1, SMAD5, and SMAD8.[4][6][7] Phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.[4][5]

Dysregulation of the BMP signaling pathway is implicated in a variety of diseases, including cancer, skeletal disorders, and vascular diseases.[8][9] Consequently, the development of specific inhibitors targeting this pathway is of significant therapeutic interest. LDN-193189 has been identified as a highly potent and selective inhibitor of BMP type I receptors, offering a powerful means to probe the function of this pathway and explore its therapeutic potential.[6][10][11][12][13][14]

Mechanism of Action

LDN-193189 exerts its inhibitory effect by targeting the ATP-binding pocket of the kinase domain of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[6][15][16] By competitively inhibiting ATP binding, LDN-193189 prevents the phosphorylation and activation of these receptors, thereby blocking the initiation of the downstream signaling cascade. This blockade encompasses both the canonical SMAD-dependent pathway and the non-canonical (SMAD-independent) pathways, which include the p38 MAPK, ERK1/2, and Akt signaling routes.[3][8][10]

A key feature of LDN-193189 is its high selectivity for BMP type I receptors over other TGF-β superfamily receptors, such as ALK4, ALK5, and ALK7, as well as a wide range of other kinases.[7][11][13][14][17] This selectivity makes it a more precise tool for studying BMP-specific signaling events compared to its parent compound, Dorsomorphin.[18]

Quantitative Data

The inhibitory potency of LDN-193189 has been quantified in various assays. The following tables summarize the key IC50 values, providing a clear comparison of its activity against different BMP receptors.

Table 1: In Vitro Kinase Assay IC50 Values

| Target | IC50 (nM) | Reference |

| ALK1 | 0.8 | [6][15][16] |

| ALK2 | 0.8 | [6][15][16] |

| ALK3 | 5.3 | [6][15][16] |

| ALK6 | 16.7 | [6][15][16] |

Table 2: Cell-Based Assay IC50 Values

| Target Receptor | Cell Line | Assay | IC50 (nM) | Reference |

| ALK2 | C2C12 | Transcriptional Activity | 5 | [6][7][10][11][12] |

| ALK3 | C2C12 | Transcriptional Activity | 30 | [6][7][10][11][12] |

| BMP4-mediated SMAD1/5/8 phosphorylation | C2C12 | SMAD Phosphorylation | 5 | [6] |

Table 3: Selectivity Profile

| Receptor Family | Target | IC50 (nM) | Selectivity vs. ALK2 | Reference |

| BMP Type I | ALK2 | 5 | - | [7] |

| BMP Type I | ALK3 | 30 | 6-fold | [7] |

| TGF-β/Activin Type I | ALK4, ALK5, ALK7 | >500 | >100-fold | [7][11] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of LDN-193189 and a typical experimental workflow for its characterization, the following diagrams are provided in the DOT language for Graphviz.

Caption: BMP Signaling Pathway and the inhibitory action of LDN-193189.

Caption: A typical experimental workflow for evaluating LDN-193189 activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of LDN-193189 in research. Below are representative protocols for in vitro assays commonly used to characterize its inhibitory activity.

Cell Culture and Treatment

-

Cell Line: C2C12 myoblast cells are a frequently used model system for studying BMP signaling and osteogenic differentiation.[6][8][10]

-

Culture Conditions: Maintain C2C12 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Serum Starvation: Prior to treatment, cells are typically serum-starved for 4-6 hours in DMEM containing 0.5% FBS to reduce basal signaling activity.

-

LDN-193189 Preparation: Prepare a stock solution of LDN-193189 (or its dihydrochloride/tetrahydrochloride salt for improved solubility) in dimethyl sulfoxide (DMSO).[10][12] Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment Regimen: Pre-incubate the serum-starved cells with the desired concentrations of LDN-193189 or vehicle (DMSO) for 30-60 minutes before stimulating with a BMP ligand (e.g., BMP2, BMP4, or BMP6) for the specified duration.[8][10]

Western Blotting for Phosphorylated SMADs and Non-Canonical Pathway Proteins

-

Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated forms of SMAD1/5/8, p38, ERK1/2, or Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein, such as GAPDH or β-actin.

Alkaline Phosphatase (ALP) Activity Assay

-

Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 2,000-5,000 cells per well.

-

Treatment: Treat the cells with a BMP ligand in the presence or absence of varying concentrations of LDN-193189 for 3-6 days.

-

Cell Lysis: Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).

-

ALP Activity Measurement: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysates. The hydrolysis of pNPP by ALP produces a yellow product, p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.[6]

-

Normalization: Normalize the ALP activity to the total protein content or cell number in each well to account for differences in cell proliferation.

Conclusion

LDN-193189 is a powerful and selective pharmacological tool for the investigation of BMP signaling. Its ability to potently inhibit BMP type I receptors with high specificity has made it instrumental in elucidating the roles of this pathway in a multitude of biological contexts. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize LDN-193189 in their studies, ultimately contributing to a deeper understanding of BMP-related physiology and pathology and paving the way for novel therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Insights into Bone Morphogenetic Protein—(BMP-) Signaling in Ocular Lens Biology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. cellagentech.com [cellagentech.com]

- 8. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]

- 10. glpbio.com [glpbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apexbt.com [apexbt.com]

- 13. rndsystems.com [rndsystems.com]

- 14. LDN 193189 dihydrochloride | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]

- 15. stemcell.com [stemcell.com]

- 16. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Receptors of LDN-193189

For Researchers, Scientists, and Drug Development Professionals

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] A derivative of Dorsomorphin, it exhibits significantly higher potency, making it a valuable tool for studying the physiological and pathological roles of BMP signaling and a potential therapeutic agent for conditions characterized by excessive BMP pathway activation, such as Fibrodysplasia Ossificans Progressiva (FOP).[4][5][6] This technical guide provides a comprehensive overview of the target receptors of LDN-193189, its mechanism of action, and the experimental protocols used for its characterization.

Core Mechanism of Action

LDN-193189 primarily targets the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs).[6] By competitively inhibiting ATP binding, LDN-193189 prevents the transphosphorylation and activation of the type I receptor by the type II receptor kinase, which is the initial step in BMP signal transduction.[7] This blockade abrogates the downstream phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8, preventing their complex formation with SMAD4 and subsequent translocation to the nucleus to regulate target gene expression.[1][8]

Target Receptor Profile and Binding Affinities

LDN-193189 exhibits high affinity for several BMP type I receptors, with a notable selectivity for ALK1, ALK2, and ALK3 over other TGF-β superfamily receptors like ALK4, ALK5, and ALK7.[8][9] This selectivity is crucial for its specific effects on the BMP signaling cascade.

Table 1: Inhibitory Activity of LDN-193189 on BMP Type I Receptors (Kinase Assay)

| Target Receptor | IC50 (nM) | Reference(s) |

| ALK1 (ACVRL1) | 0.8 | [1][3][10] |

| ALK2 (ACVR1) | 0.8 | [1][3][10] |

| ALK3 (BMPR1A) | 5.3 | [1][3][10] |

| ALK6 (BMPR1B) | 16.7 | [1][3][10] |

Table 2: Inhibitory Activity of LDN-193189 on Transcriptional Activity in Cellular Assays

| Target Receptor | Cell Line | IC50 (nM) | Reference(s) |

| ALK2 | C2C12 | 5 | [1][2][11] |

| ALK3 | C2C12 | 30 | [1][2][11] |

Table 3: Inhibitory Activity on Downstream Signaling and Other Kinases

| Target/Process | Assay Type | IC50 (nM) | Reference(s) |

| BMP4-mediated SMAD1/5/8 activation | Cellular Assay | 5 | [1][12] |

| ALK4 (ACVR1B) | Kinase Assay | >500 | [8] |

| ALK5 (TGFBR1) | Kinase Assay | >500 | [8][13] |

| ALK7 (ACVR1C) | Kinase Assay | >500 | [8] |

| ActRIIA | Kinase Assay | 210 | [7] |

Note: IC50 values can vary between different studies and experimental conditions.

Signaling Pathways Modulated by LDN-193189

LDN-193189 effectively inhibits both the canonical SMAD-dependent and non-canonical SMAD-independent BMP signaling pathways.

Canonical BMP/SMAD Signaling Pathway:

The primary mechanism of LDN-193189 is the inhibition of the canonical BMP-SMAD signaling pathway. Upon binding of a BMP ligand (e.g., BMP2, BMP4, BMP6), the type II receptor phosphorylates and activates the type I receptor (ALK1, ALK2, ALK3, or ALK6). The activated type I receptor then phosphorylates SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of BMP target genes. LDN-193189 blocks the initial phosphorylation of the R-SMADs.[1][4]

Caption: Canonical BMP/SMAD signaling pathway and the inhibitory action of LDN-193189.

Non-Canonical BMP Signaling Pathways:

In addition to the SMAD pathway, BMP receptors can activate non-canonical, SMAD-independent pathways, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and Akt pathways.[4][9] Studies in C2C12 cells have demonstrated that LDN-193189 also inhibits BMP-mediated activation of these non-canonical pathways.[4][11]

Caption: Non-canonical BMP signaling pathways inhibited by LDN-193189.

Experimental Protocols

The characterization of LDN-193189's activity and selectivity has been established through a variety of in vitro and cellular assays.

In Vitro Kinase Assay (Generic Protocol)

This assay directly measures the ability of LDN-193189 to inhibit the enzymatic activity of a purified kinase.

-

Reagents and Materials:

-

Recombinant human ALK kinases (e.g., ALK1, ALK2, ALK3, ALK6)

-

Kinase buffer

-

ATP (at or near the Km for each kinase)

-

Substrate (e.g., a generic peptide substrate or a protein like SMAD1)

-

LDN-193189 (in DMSO)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of LDN-193189 in kinase buffer.

-

In a microplate, add the recombinant kinase and the LDN-193189 dilutions (or vehicle control).

-

Initiate the kinase reaction by adding ATP and the substrate.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each concentration of LDN-193189 and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Alkaline Phosphatase Assay in C2C12 Cells

This assay assesses the effect of LDN-193189 on BMP-induced osteogenic differentiation, for which alkaline phosphatase is a key marker.[1][9]

-

Cell Culture:

-

Culture C2C12 myoblast cells in DMEM supplemented with 10% FBS.

-

-

Procedure:

-

Seed C2C12 cells in a 96-well plate at a low density (e.g., 2,000 cells/well) in DMEM with 2% FBS.[1]

-

Allow cells to adhere overnight.

-

Treat the cells with various concentrations of LDN-193189 (or DMSO vehicle) for a short pre-incubation period (e.g., 30-60 minutes).

-

Stimulate the cells with a BMP ligand (e.g., BMP4).

-

Culture the cells for an extended period (e.g., 6 days), changing the media with fresh compound and ligand as needed.[1]

-

After the incubation period, lyse the cells.

-

Measure alkaline phosphatase activity in the cell lysate using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP).[1]

-

Read the absorbance at 405 nm.[1]

-

Normalize the alkaline phosphatase activity to total protein content or cell number in parallel wells.

-

Calculate the IC50 value from the dose-response curve.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. stemcell.com [stemcell.com]

- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellgs.com [cellgs.com]

- 6. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellagentech.com [cellagentech.com]

- 9. abmole.com [abmole.com]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

- 12. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]

- 13. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ALK2/ALK3 Inhibition by LDN-193189

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, Activin receptor-like kinase 2 (ALK2) and ALK3.[1][2][3][4][5][6][7] It is a derivative of Dorsomorphin, with improved specificity and potency.[4] This inhibitor has become an invaluable tool in the study of BMP signaling pathways, which are crucial in embryonic development, tissue homeostasis, and various disease states, including fibrodysplasia ossificans progressiva (FOP) and certain cancers.[1][8] This technical guide provides a comprehensive overview of LDN-193189, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its use in research settings.

Mechanism of Action

LDN-193189 exerts its inhibitory effects by targeting the ATP-binding pocket of the kinase domain of ALK2 and ALK3. This prevents the phosphorylation and activation of these receptors by their upstream type II receptors upon BMP ligand binding.[9] Inhibition of ALK2 and ALK3 blocks the downstream signaling cascade, which includes both the canonical Smad pathway and non-canonical, Smad-independent pathways.[6][10]

Canonical Smad Pathway: Upon activation, ALK2 and ALK3 phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[4][5] These phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of BMP target genes.[11] LDN-193189 effectively blocks the phosphorylation of Smad1/5/8, thereby inhibiting the transcription of BMP-responsive genes.[2][4][5][10]

Non-Canonical Pathways: Beyond the Smad pathway, BMP signaling can also activate other pathways, including the p38 MAPK, ERK1/2, and Akt pathways.[3][10] LDN-193189 has been shown to inhibit BMP-induced activation of these non-canonical pathways in a dose-dependent manner.[2][3][10]

Quantitative Inhibition Data

The inhibitory activity of LDN-193189 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for ALK2 and ALK3 over other kinases.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| ALK2 (ACVR1) | 5 | Transcriptional Activity Assay (C2C12 cells) | [1][2][3][5][6][7][12][13] |

| 0.8 | Kinase Assay | [12][13][14] | |

| ALK3 (BMPR1A) | 30 | Transcriptional Activity Assay (C2C12 cells) | [1][2][3][5][6][7][12][13] |

| 5.3 | Kinase Assay | [12][13][14] | |

| ALK1 | 0.8 | Kinase Assay | [12][13][14] |

| ALK6 | 16.7 | Kinase Assay | [12][13][14] |

| ALK4 | >500 | Transcriptional Activity Assay | [1][5][7] |

| ALK5 | >500 | Transcriptional Activity Assay | [1][5][7] |

| ALK7 | >500 | Transcriptional Activity Assay | [1][5][7] |

| ActRIIA | 14 (Kd) | Binding Assay | [1][6] |

Signaling Pathways and Experimental Workflow Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Caption: Experimental workflow for a BRE-luciferase reporter assay.

Detailed Experimental Protocols

In Vitro Kinase Assay

This protocol is a general guideline for assessing the direct inhibitory effect of LDN-193189 on ALK2/ALK3 kinase activity.

Materials:

-

Recombinant human ALK2 and ALK3 kinase domains

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

-

LDN-193189 stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of LDN-193189 in kinase buffer. Also, prepare a vehicle control (DMSO).

-

Add 1 µL of the diluted inhibitor or vehicle to the wells of a 384-well plate.

-

Add 2 µL of the recombinant kinase (e.g., ALK2 or ALK3) to each well.

-

Prepare a substrate/ATP mix in kinase buffer. The final ATP concentration should be close to the Km for the kinase.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each LDN-193189 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Phospho-Smad1/5/8

This protocol details the assessment of LDN-193189's effect on BMP-induced Smad phosphorylation in a cellular context. C2C12 myoblast cells are a commonly used model system as they respond robustly to BMP stimulation.[3][10]

Materials:

-

C2C12 cells

-

Growth medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

-

Starvation medium: DMEM with 0.5% FBS.

-

Recombinant human BMP2 or BMP4.

-

LDN-193189 stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture and Treatment:

-

Culture C2C12 cells in growth medium until they reach 70-80% confluency.

-

Serum starve the cells for 3-5 hours in starvation medium.

-

Pre-treat the cells with various concentrations of LDN-193189 or vehicle (DMSO) for 30-60 minutes.

-

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) for a specified time (e.g., 30-60 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Smad1/5/8 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Smad1 and a loading control.

-

BRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of the BMP signaling pathway. It utilizes a reporter construct containing a BMP-responsive element (BRE) driving the expression of a luciferase gene.[1][2][14][15][16]

Materials:

-

C2C12 or other BMP-responsive cells.

-

BRE-luciferase reporter plasmid.

-

A control plasmid expressing Renilla luciferase (for normalization).

-

Transfection reagent.

-

Recombinant BMP ligand.

-

LDN-193189.

-

Dual-Luciferase® Reporter Assay System (Promega) or similar.

-

Luminometer.

Procedure:

-

Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the BRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, serum starve the cells for 3-5 hours.

-

Treat the cells with different concentrations of LDN-193189 and/or a BMP ligand.

-

Incubate for 6-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided with the assay kit.

-

Measure the Firefly and Renilla luciferase activities in each well using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

-

Calculate the fold change in luciferase activity relative to the vehicle-treated control.

-

In Vivo Experimental Design Considerations

When using LDN-193189 in animal models, several factors should be considered:

-

Animal Model: The choice of animal model will depend on the research question. For example, mouse models of FOP are commonly used to study heterotopic ossification.[2]

-

Dosing and Administration: LDN-193189 is typically administered via intraperitoneal (i.p.) injection. The optimal dose and frequency will need to be determined empirically for each model and application. A common starting dose in mice is 3 mg/kg.[12]

-

Pharmacokinetics and Pharmacodynamics: The pharmacokinetic profile of LDN-193189 should be considered to ensure that therapeutic concentrations are maintained over the desired treatment period. Pharmacodynamic markers, such as pSmad1/5/8 levels in target tissues, can be used to confirm target engagement.

-

Toxicity: While LDN-193189 is generally well-tolerated at therapeutic doses, it is important to monitor for any potential off-target effects or toxicity.

Conclusion

LDN-193189 is a powerful and selective inhibitor of ALK2 and ALK3, making it an essential tool for dissecting the complexities of BMP signaling in both health and disease. This guide provides a comprehensive resource for researchers, offering quantitative data and detailed protocols to facilitate its effective use in the laboratory. Careful experimental design and adherence to established protocols will ensure the generation of reliable and reproducible data, ultimately advancing our understanding of the critical roles of ALK2 and ALK3 in biology and medicine.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encodeproject.org [encodeproject.org]

- 4. glpbio.com [glpbio.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cellagentech.com [cellagentech.com]

- 8. youtube.com [youtube.com]

- 9. Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents [mdpi.com]

- 10. Cell Culture Academy [procellsystem.com]

- 11. Prospective use of the Single Mouse Experimental Design for Evaluation of PLX038A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting ALK2/ALK3 Signaling to Differentiate and Chemo-Sensitize Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. WO2013157020A1 - A method of measuring bmp signalling using bmp responsive reporter cell line - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. BRITER: A BMP Responsive Osteoblast Reporter Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

LDN-193189: A Technical Guide for Developmental Biology Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. As a derivative of Dorsomorphin, it exhibits significantly higher specificity and can be used at concentrations approximately 100-fold lower than its parent compound.[1] Its primary mechanism involves the inhibition of BMP type I receptors, specifically Activin receptor-like kinase 2 (ALK2) and ALK3.[2][3] This targeted inhibition prevents the phosphorylation of downstream SMAD proteins (Smad1/5/8), effectively blocking the canonical BMP signaling cascade.[4][5] Due to its crucial role in regulating cell fate decisions, differentiation, and patterning during embryogenesis and tissue homeostasis, LDN-193189 has become an indispensable tool in developmental biology, stem cell research, and the study of diseases like Fibrodysplasia Ossificans Progressiva (FOP).[6][7]

Mechanism of Action

LDN-193189 functions as an ATP-competitive inhibitor, binding to the kinase domain of BMP type I receptors. This action primarily targets ALK2 and ALK3, with high potency, and also affects ALK1 and ALK6.[1][8] By blocking these receptors, LDN-193189 prevents the downstream phosphorylation and activation of the receptor-regulated SMADs (R-SMADs): Smad1, Smad5, and Smad8.[3][5] This blockade halts the formation of the R-SMAD/Co-SMAD4 complex, its translocation to the nucleus, and subsequent regulation of target gene transcription.

Beyond the canonical SMAD pathway, BMPs also activate non-SMAD signaling cascades, including the p38 MAPK, ERK1/2, and Akt pathways.[6][7] Comprehensive studies have shown that LDN-193189 effectively inhibits both the SMAD and non-SMAD pathways induced by various BMP ligands, such as BMP2, BMP4, and BMP6.[6][9] This comprehensive inhibition makes it a more thorough tool for studying BMP function compared to inhibitors that might only target the SMAD-dependent branch.

Figure 1. LDN-193189 inhibits the canonical BMP/SMAD signaling pathway.

Figure 2. LDN-193189 inhibition of BMP-mediated non-SMAD pathways.

Quantitative Data

The potency and selectivity of LDN-193189 have been characterized across various kinase assays and cell-based experiments. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of LDN-193189 against Target Kinases

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference(s) |

| ALK1 | 0.8 | Kinase Assay | [1][8][10] |

| ALK2 | 0.8 - 5 | Kinase Assay | [1][2][8][10] |

| ALK3 | 5.3 - 30 | Kinase Assay | [1][2][3][8][10] |

| ALK6 | 16.7 | Kinase Assay | [1][8][10] |

| ALK4 | >500 (weak) | Transcriptional Activity | [2][3] |

| ALK5 | >500 (weak) | Transcriptional Activity | [3][11] |

| ALK7 | >500 (weak) | Transcriptional Activity | [3] |

| ActRIIA | 14 (Kd) - 210 | Binding/Kinase Assay | [2][12] |

Table 2: Effective Concentrations of LDN-193189 in Developmental Biology Models

| Cell/Model System | Concentration | Incubation Time | Observed Effect | Reference(s) |

| C2C12 Myoblasts | 0.5 µM | 30 min | Inhibition of BMP2-mediated Smad1/5/8, p38, and Akt phosphorylation. | [6][13] |

| C2C12 Myoblasts | 0.05 - 5 µM | Varies | Dose-dependent inhibition of GDF8-induced Smad3/4 activity. | [2] |

| Human Pluripotent Stem Cells (hPSCs) | 100 nM | 18 days | Used with other small molecules to differentiate into motor neurons. | |

| hPSCs | 100 nM | Varies | Promotes neural induction and differentiation into neural progenitors. | |

| Mouse Embryos (preimplantation) | 1 µM | 24 hours | Reduced blastocyst cell numbers by inhibiting BMP target genes (Id1-3). | [14] |

| Bone Marrow Stromal Cells (BMSCs) | 100 nM | 21 days | Reduced expression of adipogenic genes during osteogenic culture. | [4] |

| Ischemia-induced Stem Cells (iSCs) | N/A | N/A | Induced differentiation into neural stem/progenitor cell-like cells. | [15] |

Experimental Protocols

Preparation of LDN-193189 Stock Solution

LDN-193189 is typically supplied as a powder (hydrochloride, dihydrochloride, or tetrahydrochloride salt) and is soluble in DMSO.[3][5][13]

-

Reconstitution: To create a 10 mM stock solution, for a 10 mg vial of LDN-193189 HCl (MW: 442.94 g/mol ), add 2.26 mL of DMSO.[5] For other salt forms, adjust the volume based on the batch-specific molecular weight provided by the manufacturer.[16]

-

Solubilization: If a precipitate is observed, warm the solution at 37°C for 2-5 minutes and/or sonicate briefly.[5][13]

-

Storage: Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. Stock solutions in DMSO are stable for at least 6 months under these conditions.[5][16]

Inhibition of BMP-induced SMAD Phosphorylation in C2C12 Cells

This protocol describes a typical experiment to verify the inhibitory activity of LDN-193189 on the canonical BMP pathway.

-

Cell Culture: Plate murine C2C12 myoblasts in a 6-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment. Culture in DMEM supplemented with 10% FBS.

-

Serum Starvation: Before treatment, serum-starve the cells for 4-6 hours in DMEM with 0.5% FBS to reduce basal signaling activity.

-

Inhibitor Pre-treatment: Prepare a working solution of LDN-193189 in serum-free DMEM. Aspirate the starvation medium and add the LDN-193189 solution (e.g., at a final concentration of 0.5 µM) to the cells.[6] Incubate for 30-60 minutes at 37°C.[13] Include a vehicle control well treated with an equivalent concentration of DMSO (typically <0.1%).[16]

-

BMP Stimulation: Add a BMP ligand (e.g., 5 nM BMP2 or 20 ng/mL BMP4) directly to the medium and incubate for the desired time (e.g., 30-60 minutes for SMAD phosphorylation).[6][17]

-

Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis: Quantify total protein concentration using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Smad1/5/8, total Smad1, and a loading control (e.g., GAPDH or Tubulin).[6]

Figure 3. Experimental workflow for assessing LDN-193189 activity.

Dual SMAD Inhibition for Neural Induction of hPSCs

LDN-193189 is a cornerstone of "dual SMAD inhibition" protocols for efficient neural induction. It is used to block the BMP pathway, which promotes ectoderm, while an ALK4/5/7 inhibitor (like SB431542) blocks TGF-β/Activin signaling, which specifies mesendoderm.

-

hPSC Culture: Culture human pluripotent stem cells (hPSCs) on a suitable matrix (e.g., Matrigel) in maintenance medium.

-

Induction: When cells reach optimal confluency, switch to a neural induction medium (e.g., DMEM/F12-based).

-

Small Molecule Treatment: Supplement the neural induction medium with LDN-193189 (typically 100-200 nM) and SB431542 (typically 10 µM).[18]

-

Culture and Monitoring: Culture the cells for 7-11 days, changing the medium daily. Monitor for morphological changes indicative of neural rosette formation.

-

Characterization: Verify neural induction by immunostaining or qPCR for early neural markers such as PAX6 and SOX1.

Applications in Developmental Biology

-

Directed Differentiation of Stem Cells: LDN-193189 is widely used to guide the differentiation of pluripotent stem cells. By inhibiting BMP signaling, it promotes the formation of neuroectoderm, making it essential for generating neural progenitor cells, various neuronal subtypes, and neural crest cells.[1][10][19] It is also a key component in protocols for generating anterior foregut endoderm, inner ear sensory epithelia, and pancreatic beta cells from PSCs.[1][8][10]

-

Studying Embryogenesis: The compound is used to probe the role of BMP signaling during early embryonic development. For instance, treating preimplantation mouse embryos with LDN-193189 has been shown to disrupt blastocoel formation and delay cell cycle progression, highlighting the pathway's importance in cleavage stages.[14] In zebrafish, it effectively induces dorsalization, mimicking the effect of BMP pathway loss-of-function.[20]

-

Organoid Formation: In 3D organoid cultures, which recapitulate aspects of organ development, LDN-193189 is used to control cell fate decisions and promote self-organization. For example, it is used in protocols to generate cerebral organoids from hPSCs.

-

Disease Modeling: LDN-193189 is instrumental in studying diseases caused by aberrant BMP signaling. It has been used extensively in mouse models of Fibrodysplasia Ossificans Progressiva (FOP), a disease caused by a constitutively active ALK2 receptor, where it can reduce the formation of ectopic bone.[7][20]

Conclusion

LDN-193189 is a highly potent, selective, and versatile inhibitor of the BMP signaling pathway. Its ability to robustly block both canonical SMAD and non-SMAD downstream cascades has made it an invaluable chemical tool for developmental biologists. From elucidating fundamental mechanisms of embryogenesis to directing stem cell fate for regenerative medicine and disease modeling, LDN-193189 continues to be a critical reagent for advancing our understanding of cellular and developmental processes.

References

- 1. stemcell.com [stemcell.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cellagentech.com [cellagentech.com]

- 4. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellgs.com [cellgs.com]

- 8. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]

- 9. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

- 14. researchgate.net [researchgate.net]

- 15. A Bone Morphogenetic Protein Signaling Inhibitor, LDN193189, Converts Ischemia-Induced Multipotent Stem Cells into Neural Stem/Progenitor Cell-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.stemcell.com [cdn.stemcell.com]

- 17. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. miltenyibiotec.com [miltenyibiotec.com]

- 19. miltenyibiotec.com [miltenyibiotec.com]

- 20. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to LDN-193189 for Researchers and Drug Development Professionals

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4][5] A derivative of Dorsomorphin, LDN-193189 exhibits significantly greater potency and specificity, making it a valuable tool for investigating the physiological and pathological roles of BMP signaling.[6] This guide provides a comprehensive overview of LDN-193189, including its mechanism of action, key technical data, and detailed experimental protocols for its use in research settings.

Core Concepts: Mechanism of Action

LDN-193189 primarily functions by inhibiting the kinase activity of BMP type I receptors, specifically Activin receptor-like kinase-2 (ALK2) and ALK3.[1][3][4][7] By binding to the ATP-binding pocket of these receptors, LDN-193189 prevents their phosphorylation and subsequent activation. This blockade inhibits the downstream phosphorylation of SMAD proteins (Smad1, Smad5, and Smad8), which are the canonical mediators of BMP signaling.[1][8][9] Consequently, the translocation of these SMADs to the nucleus and the subsequent regulation of target gene transcription are prevented.

Furthermore, studies have demonstrated that LDN-193189 also attenuates BMP-induced non-canonical signaling pathways, including the p38 MAPK, ERK1/2, and Akt pathways in certain cell types.[4][5][8] This broad-spectrum inhibition of BMP-mediated signaling makes LDN-193189 a powerful tool for dissecting the complex roles of the BMP pathway in various biological processes.

Signaling Pathway Overview

The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by LDN-193189.

Caption: Canonical BMP signaling pathway and inhibition by LDN-193189.

Quantitative Data

The inhibitory activity of LDN-193189 has been quantified across various kinases, highlighting its selectivity for BMP type I receptors.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| ALK1 | 0.8 | Kinase Assay | [1][10] |

| ALK2 | 0.8 - 5 | Kinase Assay / Transcriptional Activity | [1][2][3][4][7][9][10][11] |

| ALK3 | 5.3 - 30 | Kinase Assay / Transcriptional Activity | [1][2][3][4][7][9][10][11] |

| ALK6 | 16.7 | Kinase Assay | [1][10] |

| ALK4 | 101 - >500 | Kinase Assay / Transcriptional Activity | [1][2][6][9] |

| ALK5 | ≥500 | Transcriptional Activity | [2][9] |

| ALK7 | ≥500 | Transcriptional Activity | [2][9] |

| ActRIIA | 210 | Kinase Assay | [6] |

Physicochemical Properties and Formulations

| Property | Value | Reference |

| Chemical Name | 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | [3][9] |

| Synonyms | DM-3189 | [2][12] |

| Molecular Formula | C25H22N6 | [3][9] |

| Molecular Weight | 406.48 g/mol | [3][9] |

| Solubility | Insoluble in water and ethanol. Limited solubility in DMSO. The dihydrochloride and tetrahydrochloride salt forms are water-soluble. | [1][3][12][13][14][15] |

| Storage | Store solid powder at -20°C. Stock solutions in DMSO can be stored at -20°C for several months. | [3][9][16][17] |

Experimental Protocols

In Vitro Inhibition of BMP Signaling in C2C12 Cells

This protocol describes a general method for assessing the inhibitory effect of LDN-193189 on BMP-induced signaling in the C2C12 myoblast cell line, a common model for studying osteogenic differentiation.[8]

Materials:

-

C2C12 cells

-

DMEM supplemented with 10% FBS and antibiotics

-

Serum-free DMEM

-

Recombinant BMP2/BMP4

-

LDN-193189

-

DMSO

-

PBS

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Antibodies: anti-p-Smad1/5/8, anti-total Smad1, anti-p-p38, anti-total p38, anti-p-Akt, anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-tubulin)

Procedure:

-

Cell Culture: Plate C2C12 cells and grow to 70-80% confluency.

-

Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 4-6 hours.

-

Inhibitor Pre-treatment: Prepare a stock solution of LDN-193189 in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). Add the LDN-193189 working solutions to the cells and incubate for 30-60 minutes.[3][8] A vehicle control (DMSO) should be run in parallel.

-

BMP Stimulation: Add recombinant BMP ligand (e.g., 5 nM BMP2) to the wells and incubate for the desired time (e.g., 30-60 minutes for signaling studies).[8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting: Analyze the phosphorylation status of Smad1/5/8, p38, and Akt by Western blotting using phosphospecific and total protein antibodies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. abmole.com [abmole.com]

- 5. cellgs.com [cellgs.com]

- 6. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellagentech.com [cellagentech.com]

- 10. stemcell.com [stemcell.com]

- 11. universalbiologicals.com [universalbiologicals.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. cdn.stemcell.com [cdn.stemcell.com]

- 14. selleck.co.jp [selleck.co.jp]